molecular formula C9H9NO3 B1345562 Methyl nicotinoylacetate CAS No. 54950-20-8

Methyl nicotinoylacetate

Cat. No. B1345562
CAS RN: 54950-20-8
M. Wt: 179.17 g/mol
InChI Key: JUQKVXRLRKKRPL-UHFFFAOYSA-N
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Description

Methyl nicotinoylacetate, also known as methyl-3-pyridinecarboxylate, is a methyl ester derivative of nicotinic acid, which is a form of vitamin B3 or niacin. It is synthesized through the esterification of nicotinic acid, typically using methanol in the presence of a strong acid catalyst like sulfuric acid. The compound is known for its antinociceptive properties, which means it can block the detection of a painful or injurious stimulus by sensory neurons .

Synthesis Analysis

The synthesis of methyl nicotinoylacetate involves refluxing nicotinic acid with methanol and concentrated sulfuric acid. The reaction mixture is then neutralized with sodium bicarbonate and the esterification product is extracted into an organic solvent such as chloroform. Purification is achieved through column chromatography, and the purity is confirmed by thin-layer chromatography. The structure of the synthesized compound is verified using NMR and Mass spectroscopy, ensuring the correct formation of the target molecule .

Molecular Structure Analysis

The molecular structure of methyl nicotinoylacetate is confirmed through spectroscopic methods. NMR spectroscopy provides detailed information about the molecular environment of the hydrogen atoms within the compound, while Mass spectroscopy helps to determine the molecular weight and the structure of the molecule based on the fragmentation pattern. These techniques are crucial for confirming that the synthesized compound is indeed methyl nicotinoylacetate .

Chemical Reactions Analysis

Methyl nicotinoylacetate can be used as an intermediate in the synthesis of other chemical compounds. For example, it can undergo further chemical reactions to introduce additional functional groups or to modify its structure for the development of novel anti-infective agents. The trifluoromethylation of an aryl iodide using methyl chlorodifluoroacetate (MCDFA) is an example of a reaction that can be performed on a related compound, demonstrating the versatility of nicotinate esters in chemical synthesis .

Physical and Chemical Properties Analysis

The physical properties of methyl nicotinoylacetate include its appearance as a white powder with a melting point of 40-42°C. The yield of the synthesis is reported to be 23.39%. Its chemical properties, such as antinociceptive activity, have been evaluated through biological assays. Oral doses of methyl nicotinoylacetate have been shown to significantly reduce pain responses in animal models, indicating its potential as a pain-relieving agent. The compound's efficacy in both peripheral and central antinociceptive activity has been demonstrated through the acetic acid-induced writhing and the hot plate test in mice .

Scientific Research Applications

Antinociceptive Activity

Methyl nicotinate, a derivative of nicotinic acid, has shown effective peripheral and central antinociceptive activity in mice. This compound reduced the number of writhes induced by acetic acid and prolonged the reaction latency to thermally-induced pain, suggesting its potential in pain management (Erharuyi et al., 2015).

Enhancement of Peripheral Blood Collection

Local application of methyl nicotinate solution has been investigated as a method to improve peripheral blood collection, especially for patients with venous blood collection phobia or difficulty in providing venous blood samples. This treatment did not significantly change the proportions of different blood cells, indicating its safety and reliability (Zhu et al., 2022).

Vasodilation in Diabetic Neuropathy

The vasodilation induced by topical application of methyl nicotinate has been compared to the vasodilatory response to acetylcholine and sodium nitroprusside in diabetic neuropathic patients. Methyl nicotinate induced skin vasodilation comparable to the maximal vasodilation by these other agents, potentially useful for increasing blood flow and preventing diabetic foot problems (Caselli et al., 2003).

Metabolic Methylation Sink in Cancer

Nicotinamide N-methyltransferase (NNMT) uses methyl units from S-adenosyl methionine to produce 1-methylnicotinamide, leading to an altered epigenetic state in cancer cells. This highlights a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells, suggesting a potential target for therapy (Ulanovskaya et al., 2013).

Regulation of Hepatic Nutrient Metabolism

NNMT, by methylating nicotinamide to produce N1-methylnicotinamide (MNAM), has emerged as a metabolic regulator in the liver. This enzyme plays a role in altering glucose and cholesterol metabolism, with MNAM supplementation showing benefits in reducing serum and liver cholesterol levels in mice (Hong et al., 2015).

Pharmacogenetics Research

The NIH Pharmacogenetics Research Network focuses on correlating drug responsewith genetic variation, including drugs used to treat conditions such as nicotine addiction. This research could be relevant for understanding the genetic factors influencing the response to compounds like methyl nicotinate (Giacomini et al., 2007).

Structural Studies of Nicotinoids

Investigations into the structure and conformation of nicotinoids, such as cotinine and nicotine, can provide insights into how the addition of functional groups, like those in methyl nicotinate, might affect their biochemical and pharmacological roles. Such studies help understand the molecular properties of these compounds (Uriarte et al., 2017).

Epigenetic Changes in Insects

Research on neonicotinoids, which are related to nicotinamide derivatives, has shown that these compounds can induce epigenetic changes in bees. Although not directly about methyl nicotinoylacetate, this research highlights the broader impacts of nicotinic compounds on DNA methylation and gene expression (Bebane et al., 2019).

Inhibition of NNMT for Metabolic Disorders

A study on inhibiting NNMT, the enzyme that catalyzes the methylation of nicotinamide, demonstrated metabolic benefits, including insulin sensitization and glucose modulation. This suggests the importance of the methylation process of nicotinamide compounds in metabolic health (Kannt et al., 2018).

Skin Blood Flow Response

The vasodilatory effects of topically applied methyl nicotinate on the skin have been characterized, providing insights into its potential use in assessing microcirculation and skin viability. Understanding these mechanisms helps in evaluating its efficacy and safety for topical applications (Elawa et al., 2019).

Emerging Therapeutic Target: NNMT

NNMT's role in diseases like cancer makes it an emerging therapeutic target. The development of inhibitors against NNMT could be critical for treating conditions where nicotinamide methylation is involved. This research sheds light on the importance of targeting enzymes related to the metabolism of compounds like methyl nicotinate for therapeutic purposes (Gao et al., 2021).

Microvascular Response in Skin

Methyl nicotinate's effects on the skin's microvascular response have been studied, emphasizing its potential use in assessing the health and viability of skin microcirculation. This research is particularly relevant for understanding the localized impact of methyl nicotinate on the skin's vascular system (Elawa et al., 2019).

Niacin Skin Flushing

The skin reactions to niacin, including methyl nicotinate, have been compared in different patient populations, including those with schizophrenia and depression. This research provides insights into the dermatological reactions elicited by nicotinamide derivatives and their potential diagnostic applications (Bosveld-van Haandel et al., 2006).

Predictive Biomarker for NAMPT Inhibitors

Research on NAMPT inhibitors, which interact with nicotinamide metabolism, identified NAPRT1 expression as a predictive biomarker. This work highlights the importance of understanding the genetic and epigenetic landscape related to nicotinamide metabolism, potentially relevant for methyl nicotinate (Shames et al., 2013).

properties

IUPAC Name

methyl 3-oxo-3-pyridin-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)5-8(11)7-3-2-4-10-6-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQKVXRLRKKRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068986
Record name Methyl nicotinoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl nicotinoylacetate

CAS RN

54950-20-8
Record name Methyl β-oxo-3-pyridinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54950-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinepropanoic acid, beta-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054950208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinepropanoic acid, .beta.-oxo-, methyl ester
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Record name Methyl nicotinoylacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinepropanoic acid, β-oxo-, methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
HM Zhong, JH Cohen, AF Abdel-Magid, BD Kenney… - Tetrahedron letters, 1999 - Elsevier
… As illustrated in Scheme l, (S)-ot-methylbenzylamine (4), was used as a chiral auxiliary to prepare the enantiomeric enamine 5 by condensation with methyl nicotinoylacetate (3). Two …
Number of citations: 33 www.sciencedirect.com
AF Abdel-Magid, JH Cohen… - Current medicinal …, 1999 - books.google.com
… The enamine 60 was prepared by heating methyl nicotinoylacetate (50) with one molar equivalent of (S)1-(4-methoxyphenyl) ethylamine in toluene in the presence of glacial acetic acid. …
Number of citations: 96 books.google.com
P Aibibula, A Yusuf, J Zhao, B Wang, G Huang… - Chemical Papers, 2021 - Springer
… Blaise reaction of 2-cyanopyridine 11 was performed in the presence of potassium ethyl malonate and ZnCl 2 in 1,2-dichloroethane at 85 C, smoothly providing methyl nicotinoylacetate …
Number of citations: 2 link.springer.com
A Yusuf, J Zhao, B Wang, P Aibibula… - Royal Society …, 2018 - royalsocietypublishing.org
… The methyl nicotinoylacetate 9 was obtained from decarboxylative Blaise reaction of 8 with potassium methyl malonate in 82% yield [16–19]. Treatment of 9 with allyl bromide in the …
Number of citations: 13 royalsocietypublishing.org
N Kanai, H Nakayama, N Tada, A Itoh - Organic Letters, 2010 - ACS Publications
… Fortunately, this reaction was also effective for heterocyclic compounds, and methyl nicotinoylacetate (1h) afforded the corresponding tartronic ester 2h in good yield (entry 12). …
Number of citations: 56 pubs.acs.org
MC ELLIS - 1971 - search.proquest.com
… The potassium salt of methyl nicotinoylacetate was alkylated with N-(2-bromoethyl)-phthalimide [24] in boiling dimethyl formamide (DMF) to give a low yield of [25]. The major product of …
Number of citations: 2 search.proquest.com
A Plant, P Thompson, DM Williams - The Journal of Organic …, 2008 - ACS Publications
… Methyl nicotinoylacetate (3.00 g, 16.76 mmol) and potassium carbonate (2.80 g, 16.76 mmol) were dissolved in dry DMF (30 mL) and stirred for 2 h at room temperature to give a white …
Number of citations: 29 pubs.acs.org
NJ Green, J Xiang, J Chen, L Chen, AM Davies… - Bioorganic & medicinal …, 2003 - Elsevier
The interaction of co-stimulatory molecules on T cells with B7 molecules on antigen presenting cells plays an important role in the activation of naive T cells. Consequently, agents that …
Number of citations: 51 www.sciencedirect.com
L Liu, MH Norman, M Lee, N Xi… - Journal of Medicinal …, 2012 - ACS Publications
As part of our effort toward developing an effective therapeutic agent for c-Met-dependent tumors, a pyrazolone-based class II c-Met inhibitor, N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-…
Number of citations: 74 pubs.acs.org

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